Baliforsen, also known as ISIS 598769, is an antisense oligonucleotide specifically designed to target the messenger RNA of myotonic dystrophy protein kinase (DMPK). This compound is primarily investigated for its therapeutic potential in treating myotonic dystrophy type 1, a genetic disorder characterized by muscle weakness and wasting due to the accumulation of toxic RNA transcripts. The mechanism of action involves binding to the expanded CUG repeats in the DMPK mRNA, leading to its degradation and thereby reducing the toxic effects associated with the disease .
Baliforsen was developed by Ionis Pharmaceuticals, with clinical trials assessing its safety and efficacy conducted at multiple sites across the United States. The compound is part of a broader class of therapies aimed at addressing RNA gain-of-function mutations that cause various neuromuscular disorders .
Baliforsen falls under the category of therapeutic nucleic acids, specifically antisense oligonucleotides. These compounds are designed to bind to specific RNA sequences, inhibiting their function and modulating gene expression. Baliforsen is classified as a second-generation antisense oligonucleotide, which incorporates chemical modifications to enhance stability and efficacy compared to first-generation counterparts .
The synthesis of Baliforsen involves several key methodologies typical for antisense oligonucleotides. The process includes:
Baliforsen consists of a sequence of 16 nucleotides, specifically designed to complement the expanded CUG repeats in the DMPK mRNA. The molecular structure can be described as follows:
Baliforsen's primary chemical reaction involves hybridization with its target DMPK mRNA. Upon administration:
The mechanism through which Baliforsen exerts its therapeutic effects can be summarized in several steps:
Clinical trials have demonstrated that while Baliforsen effectively reduces DMPK mRNA levels in skeletal muscle, achieving sufficient concentrations for significant therapeutic impact remains a challenge .
Baliforsen's primary application lies within clinical research aimed at treating myotonic dystrophy type 1. Its potential benefits include:
Baliforsen (ISIS 598769/IONIS 598769) was engineered as a gapmer antisense oligonucleotide (ASO) to specifically inhibit the mutant DMPK mRNA responsible for myotonic dystrophy type 1 (DM1). The core design objective was to achieve RNase H-mediated degradation of CUG-expanded transcripts, which cause toxic RNA gain-of-function by sequestering muscleblind-like (MBNL) splicing regulators [1] [6]. The ASO's 16-nucleotide sequence (5′-TCT GAA TGG TTC TTC-3′) was optimized to hybridize with the 3′ untranslated region (3′ UTR) of human DMPK mRNA, encompassing the pathological trinucleotide repeat expansion site. This binding triggers enzymatic cleavage of the mRNA-ASO heteroduplex, reducing nuclear RNA foci and rescuing splicing defects [1] [2]. Design prioritization included:
Table 1: Baliforsen Target Binding Characteristics
| Design Parameter | Specification | Biological Rationale |
|---|---|---|
| Target mRNA | DMPK 3′ UTR | Binds CUG expansion region |
| Nucleotide Length | 16-mer | Balances specificity and cellular uptake |
| Hybridization Energy (ΔG) | -28.5 kcal/mol (calculated) | Ensures stable duplex formation |
| RNase H Recruitment | Yes | Enables catalytic mRNA degradation |
Baliforsen incorporates multi-layered chemical modifications to enhance nuclease resistance, binding affinity, and tissue bioavailability:
Table 2: Chemical Modification Profile of Baliforsen
| Position | Backbone Linkage | Sugar Chemistry | Function |
|---|---|---|---|
| Nucleotides 1–4 | Phosphorothioate | 2′-O-Methoxyethyl (MOE) | Enhanced affinity; nuclease resistance |
| Nucleotides 5–12 | Phosphorothioate | Deoxyribose (DNA) | RNase H recruitment |
| Nucleotides 13–16 | Phosphorothioate | 2′-O-Methoxyethyl (MOE) | Stability; target engagement |
Baliforsen’s sequence (TCTGAATGGTTCTTC) targets the 5′ flanking region adjacent to the (CUG)n repeats in DMPK mRNA. This strategy bypasses challenges in directly hybridizing repetitive sequences:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2